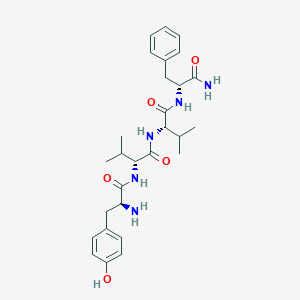
Bilaid C1
概要
説明
ビレイド C1はテトラペプチドであり、ビレイド Cの誘導体です。 ヒト受容体発現HEK293細胞膜において、Ki値3.1 μMでμ-オピオイド受容体に結合することが知られています
作用機序
ビレイド C1は、μ-オピオイド受容体に結合することによって作用を発揮します。 この結合は受容体の活性化につながり、さらに鎮痛効果をもたらす細胞内イベントのカスケードを引き起こします . 含まれる分子標的には、μ-オピオイド受容体と関連するシグナル伝達経路が含まれます。
類似化合物の比較
ビレイド C1は、特定の配列とμ-オピオイド受容体への結合親和性によってユニークです。類似の化合物には以下が含まれます。
ビレイド C: ビレイド C1が由来する親化合物。
ビロルフィン: ビレイド C1の構造を修飾することによって設計された、より強力な類似体.
ビラクタフィン: μ-オピオイドアゴニスト活性を強化した、もう1つの強力な類似体.
これらの化合物は構造的な類似性を共有していますが、結合親和性と効力は異なります。
生化学分析
Biochemical Properties
It is known that Bilaid C1 binds to the μ-opioid receptor with a Ki value of 3.1 μM in HEK293 cell membranes expressing the human receptor . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the context of opioid signaling.
Molecular Mechanism
Its binding to the μ-opioid receptor suggests that it may exert its effects at the molecular level through this interaction . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
ビレイド C1は、オーストラリアの汽水域に生息するペニシリウム属菌株から単離されたビレイド Cの半合成類似体です。 MST-MF667. 合成経路は、末端カルボン酸を対応するアミドに変換することにより、μ-オピオイドアゴニスト活性を強化します. ビレイド C1の配列は、H-L-チロシル-D-バリル-L-バリル-D-フェニルアラニナミドです .
化学反応解析
ビレイド C1は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
ビレイド C1は、いくつかの科学研究の応用があります。
化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。
生物学: μ-オピオイド受容体におけるペプチドの結合と活性を研究するために使用されます。
産業: ペプチドベースの製品と研究ツールの生産に使用されます。
化学反応の分析
Bilaid C1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Bilaid C1 has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: It is used to study the binding and activity of peptides at the μ-opioid receptor.
Industry: It is used in the production of peptide-based products and research tools.
類似化合物との比較
Bilaid C1 is unique due to its specific sequence and binding affinity to the μ-opioid receptor. Similar compounds include:
Bilaid C: The parent compound from which Bilaid C1 is derived.
Bilorphin: A more potent analogue designed by modifying the structure of Bilaid C1.
Bilactorphin: Another potent analogue with enhanced μ-opioid agonist potency.
These compounds share structural similarities but differ in their binding affinities and potencies.
特性
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-18-8-6-5-7-9-18)33-28(38)24(17(3)4)32-26(36)21(29)14-19-10-12-20(34)13-11-19/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYNZNZYWLHTN-UARRHKHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)
![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)







![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)
![(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025772.png)

